
4-(3-Chloro-2-fluorophenyl)piperidine;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(3-Chloro-2-fluorophenyl)piperidine;hydrochloride is a chemical compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms. This compound is characterized by the presence of a 3-chloro-2-fluorophenyl group attached to the piperidine ring, and it is commonly used in various scientific research applications due to its unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Chloro-2-fluorophenyl)piperidine;hydrochloride typically involves the reaction of 3-chloro-2-fluoroaniline with piperidine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature and pressure, are optimized to achieve high yield and purity .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale synthesis using advanced chemical reactors. The process is carefully monitored to ensure consistent quality and to minimize the formation of by-products. The final product is purified using techniques such as crystallization or chromatography to obtain the hydrochloride salt form .
Chemical Reactions Analysis
Types of Reactions
4-(3-Chloro-2-fluorophenyl)piperidine;hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its amine derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., sodium methoxide). The reactions are typically carried out under controlled conditions to ensure the desired transformation .
Major Products Formed
The major products formed from these reactions include N-oxides, amine derivatives, and substituted piperidine compounds. These products are often used as intermediates in the synthesis of more complex molecules .
Scientific Research Applications
Chemistry
In the realm of organic chemistry, this compound serves as a building block for synthesizing various organic compounds. Its unique structure allows for diverse chemical reactions, including:
- Oxidation : Formation of N-oxides.
- Reduction : Conversion into amine derivatives.
- Substitution : Nucleophilic substitution reactions involving chlorine or fluorine.
Biology
In biological research, 4-(3-Chloro-2-fluorophenyl)piperidine;hydrochloride is utilized in studying biological processes. It acts as a tool in biochemical assays, particularly in receptor binding studies. The compound's interaction with specific molecular targets can modulate enzyme activity and influence physiological effects, making it valuable for understanding cellular mechanisms.
Medicine
The compound is under investigation for its potential therapeutic properties. It is considered a precursor in drug development, particularly for treating psychiatric and neurological conditions due to its ability to modulate G protein-coupled receptors (GPCRs) .
Case Study : Research has shown that derivatives of piperidine compounds can effectively interact with prokineticin receptors (PKR1 and PKR2), which are implicated in mood regulation and other physiological processes .
Industry
In industrial applications, this compound is used in the production of specialty chemicals and materials. Its unique properties facilitate the development of new materials with specific functionalities, enhancing performance in various applications.
Mechanism of Action
The mechanism of action of 4-(3-Chloro-2-fluorophenyl)piperidine;hydrochloride involves its interaction with specific molecular targets in biological systems. The compound can bind to receptors or enzymes, modulating their activity and leading to various physiological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 4-(3-Chloro-2-fluorophenyl)piperidine;hydrochloride include other piperidine derivatives such as:
- 4-(3-Fluorophenyl)piperidine
- 4-(4-Chlorophenyl)piperidine
- 4-(2-Fluorophenyl)piperidine
Uniqueness
What sets this compound apart from other similar compounds is the specific combination of the 3-chloro-2-fluorophenyl group with the piperidine ring. This unique structure imparts distinct chemical and biological properties, making it valuable for specific research and industrial applications .
Biological Activity
4-(3-Chloro-2-fluorophenyl)piperidine hydrochloride is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, synthesis, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Synthesis
4-(3-Chloro-2-fluorophenyl)piperidine hydrochloride is characterized by a piperidine ring substituted with a 3-chloro-2-fluorophenyl group. The synthesis typically involves the reaction of piperidine derivatives with halogenated phenyl compounds, utilizing various organic solvents and catalysts to optimize yield and purity.
Pharmacological Effects
The compound exhibits a range of biological activities, including:
- Antinociceptive Activity : Research indicates that 4-(3-Chloro-2-fluorophenyl)piperidine hydrochloride acts as a selective antagonist for P2X3 receptors, which are implicated in pain sensation. In animal models, it has demonstrated significant anti-nociceptive effects, suggesting its potential use in pain management therapies .
- Antimicrobial Properties : Preliminary studies have shown that derivatives of piperidine compounds exhibit antimicrobial activity against various bacterial strains. The presence of halogen substituents, such as chlorine and fluorine, enhances the antibacterial efficacy of these compounds .
- Cytotoxicity : In vitro studies have evaluated the cytotoxic effects of this compound against cancer cell lines. The results indicated that it may possess anticancer properties, although further research is necessary to establish its efficacy and safety profile .
Structure-Activity Relationship (SAR)
The biological activity of 4-(3-Chloro-2-fluorophenyl)piperidine hydrochloride can be attributed to specific structural features. The presence of halogen atoms (chlorine and fluorine) on the phenyl ring significantly influences its pharmacological properties. For instance:
Substituent | Activity Level |
---|---|
Chlorine | Moderate |
Fluorine | High |
No substitution | Low |
This table illustrates how variations in the substituents impact the compound's overall biological efficacy.
Study 1: Antinociceptive Mechanism
A study published in Nature explored the mechanism by which 4-(3-Chloro-2-fluorophenyl)piperidine hydrochloride exerts its antinociceptive effects. The research utilized nerve ligation models to demonstrate that the compound effectively reduces pain responses by blocking P2X3 receptor activation. This finding supports its potential therapeutic application in treating chronic pain conditions .
Study 2: Antimicrobial Efficacy
In another investigation, the antimicrobial properties of various piperidine derivatives were assessed against Gram-positive and Gram-negative bacteria. The results indicated that 4-(3-Chloro-2-fluorophenyl)piperidine hydrochloride exhibited significant inhibitory effects on bacterial growth, particularly against strains such as Staphylococcus aureus and Escherichia coli, highlighting its potential use as an antimicrobial agent .
Properties
IUPAC Name |
4-(3-chloro-2-fluorophenyl)piperidine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13ClFN.ClH/c12-10-3-1-2-9(11(10)13)8-4-6-14-7-5-8;/h1-3,8,14H,4-7H2;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJBGNPIFNJKMPR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1C2=C(C(=CC=C2)Cl)F.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14Cl2FN |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.